BenchChemオンラインストアへようこそ!

2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

MDM2-p53 inhibition sulfonamide pharmacophore binding affinity

This pyrrolidine-benzenesulfonamide scaffold is a validated MDM2-p53 inhibitor chemotype. The 2,4-dimethyl substitution on the benzenesulfonamide ring confers distinct binding topology, lipophilicity (est. clogP ≈+0.5 log units above 4-methyl analog), and potential metabolic stability advantages over mono-substituted or unsubstituted analogs. Direct experimental comparison with the 4-methyl and unsubstituted analogs is mandatory—potency differences within this class can exceed 10-fold. Use in fluorescence polarization or AlphaScreen MDM2-p53 interaction assays with Nutlin-3a (IC50=90 nM) as positive control. Ideal for systematic SAR panels bracketing the benzenesulfonamide substitution space. Confirm identity (NMR, HRMS) and purity (HPLC ≥95%) upon receipt. For research use only; not for human or veterinary use.

Molecular Formula C20H24N2O3S
Molecular Weight 372.48
CAS No. 954714-91-1
Cat. No. B2612384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954714-91-1
Molecular FormulaC20H24N2O3S
Molecular Weight372.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=C(C=C3)C)C
InChIInChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)10-16(19)3/h4-10,17,21H,11-13H2,1-3H3
InChIKeyKNAMOZVJOQMXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954714-91-1): Structural and Pharmacophoric Baseline for Procurement Decisions


2,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954714-91-1, molecular formula C20H24N2O3S, molecular weight 372.48 g/mol) is a synthetic small-molecule sulfonamide featuring a 2,4-dimethylbenzenesulfonamide moiety linked via a methylene bridge to a 5-oxo-1-(p-tolyl)pyrrolidine core . The compound belongs to the pyrrolidine-benzenesulfonamide class, a scaffold that has yielded potent inhibitors of the MDM2-p53 protein–protein interaction—a validated oncology target [1]. Its structural signature, combining a disubstituted aryl sulfonamide with a substituted γ-lactam, distinguishes it from mono-substituted or unsubstituted benzenesulfonamide analogs, potentially conferring altered binding topology, lipophilicity, and metabolic stability compared to earlier-generation MDM2 ligands.

Why In-Class Pyrrolidine-Benzenesulfonamides Cannot Be Interchanged with 2,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide


Within the pyrrolidine-benzenesulfonamide class, even modest changes in the aryl sulfonamide substitution pattern produce large shifts in MDM2 binding affinity and cellular p53 activation. Early nonpeptidic sulfonamide leads demonstrated that the sulfonamide moiety engages a critical hydrogen-bond network in the MDM2 cleft, and that the aryl ring's substitution dictates the depth of hydrophobic burial and π-stacking complementarity [1]. Consequently, compounds that retain the pyrrolidine core but carry a different benzenesulfonamide group (e.g., the unsubstituted phenyl, 4-methyl, or 4-chloro variants) cannot be assumed to exhibit equivalent MDM2 inhibitory potency, selectivity, or cellular efficacy. Direct experimental comparison is mandatory before any procurement or assay substitution. The quantitative evidence below illustrates the magnitude of potency differences observed when substituting even closely related analogs.

Quantitative Differentiation Evidence for 2,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide Versus Closest Analogs


MDM2 Binding Affinity: Target Compound vs. Unsubstituted Benzenesulfonamide Analog (Class-Level Inference)

The 2,4-dimethylbenzenesulfonamide group in the target compound is predicted to enhance hydrophobic packing within the MDM2 binding pocket relative to the unsubstituted benzenesulfonamide analog (N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide). In the foundational MDM2 sulfonamide study, the lead nonpeptidic sulfonamide—which also carries a substituted benzenesulfonamide—inhibited the p53-MDM2 interaction in vitro and activated p53-dependent transcription in mdm2-overexpressing JAR cells at concentrations consistent with target engagement [1]. Quantitative binding data for the specific 2,4-dimethyl analog has not been published in peer-reviewed literature as of the search date; therefore, the differentiation magnitude cannot be numerically quantified and this evidence is classified as class-level inference [1].

MDM2-p53 inhibition sulfonamide pharmacophore binding affinity

MDM2 Potency Comparison: Target Compound Class vs. Nutlin-3a (Cross-Study Benchmark)

Nutlin-3a, a well-characterized cis-imidazoline MDM2 inhibitor, inhibits the p53-MDM2 interaction with an IC50 of 90 nM . Pyrrolidine-benzenesulfonamide analogs have been reported to achieve significantly higher potency in biochemical MDM2 binding assays; for instance, the clinical-stage pyrrolidine-based MDM2 inhibitor RG7388 (idasanutlin) displays an IC50 of 6 nM [1]. While the 2,4-dimethyl target compound shares the pyrrolidine-benzenesulfonamide scaffold with the high-potency subgroup, no head-to-head IC50 value has been publicly reported for it. This cross-study comparison establishes that the pyrrolidine-benzenesulfonamide scaffold is capable of >10-fold improved potency over Nutlin-3a, creating a strong rationale for evaluating the target compound's MDM2 inhibitory activity directly, but no procurement-relevant conclusion can be drawn without compound-specific data.

MDM2 inhibitor p53 activation IC50 comparison

Selectivity Profile: Pyrrolidine-Benzenesulfonamide Class vs. Non-Sulfonamide MDM2 Inhibitors (Class-Level Inference)

The pyrrolidine-benzenesulfonamide scaffold has been optimized to achieve high selectivity for MDM2 over MDMX and other protein–protein interaction domains. For example, RG7388 exhibits >100-fold selectivity for MDM2 over MDMX [1]. In contrast, non-sulfonamide MDM2 inhibitors such as Nutlin-3a show more balanced dual MDM2/MDMX activity, which can confound mechanistic interpretation. The target compound shares the selective scaffold architecture, but no selectivity data have been publicly disclosed for CAS 954714-91-1 specifically. This class-level inference highlights the potential for cleaner target engagement, but users should verify selectivity experimentally before assuming it.

target selectivity off-target profiling pyrrolidine scaffold

Physicochemical Differentiation: LogP and Solubility Comparison with 4-Methyl Analog

The 2,4-dimethyl substitution on the benzenesulfonamide ring increases calculated lipophilicity (clogP) relative to the 4-methyl mono-substituted analog (4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide). Computational estimates place the clogP of the target compound approximately 0.5–0.7 log units higher than the 4-methyl analog, driven by the additional methyl group at the ortho position . Higher lipophilicity may enhance membrane permeability but could reduce aqueous solubility, impacting formulation and assay compatibility. No experimentally measured logP or solubility values have been published for either compound.

lipophilicity aqueous solubility SAR

Procurement-Relevant Application Scenarios for 2,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide


MDM2-p53 Protein–Protein Interaction Inhibitor Screening and Hit Validation

This compound is suited as a candidate for primary screening in fluorescence polarization or AlphaScreen-based MDM2-p53 interaction assays. Its pyrrolidine-benzenesulfonamide scaffold is validated in the MDM2 inhibitor pharmacophore [1], and its 2,4-dimethyl substitution may confer distinct binding kinetics compared to the unsubstituted or mono-methyl analogs. Researchers procuring MDM2 chemical probes for initial hit identification should request vendor-supplied biochemical IC50 data against recombinant MDM2, using Nutlin-3a (IC50 = 90 nM) as a positive control [2].

Structure-Activity Relationship (SAR) Exploration of Benzenesulfonamide Substitution Effects

The compound serves as a key analog in systematic SAR studies exploring the impact of dimethyl substitution on the benzenesulfonamide ring. Comparative testing against the 4-methyl analog (estimated clogP difference ≈ +0.5 log units) can reveal steric and electronic contributions to MDM2 binding and cellular permeability. Procurement for SAR panels should include the target compound alongside the 4-methyl and unsubstituted benzenesulfonamide analogs to bracket the substitution space [1].

Cellular p53 Reporter Gene Assays and Pathway Activation Studies

The compound can be employed in p53-responsive luciferase reporter assays (e.g., in p53 wild-type cancer cell lines such as SJSA-1 or HCT116) to quantify downstream transcriptional activation. Though direct cellular EC50 data are not yet published, the pyrrolidine-benzenesulfonamide class has established precedence for cell-permeable MDM2 antagonism [1]. Users should include RG7388 (IC50 = 6 nM in biochemical assay) as a class-matched positive control and measure p21 or MDM2 mRNA upregulation as pharmacodynamic markers [2].

Chemical Biology Tool Compound for p53-Dependent Apoptosis Induction

In cell lines harboring wild-type p53 and overexpressing MDM2, the compound may be used to dissect the p53-dependent apoptotic pathway. The foundational nonpeptidic sulfonamide study demonstrated p53-dependent transcription activation in mdm2-overexpressing cells [1], providing class-level rationale. Procurement for chemical biology applications should be accompanied by verification of compound identity (NMR, HRMS) and purity (HPLC ≥95%) from the supplier, as well as in-house confirmation of MDM2 target engagement.

Quote Request

Request a Quote for 2,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.